(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide
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Overview
Description
(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material sciences . The triazole ring in this compound is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This method is favored due to its high efficiency, regioselectivity, and mild reaction conditions. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes using the CuAAC reaction. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include water, ethanol, and other polar solvents, which facilitate the reaction and allow for easy purification of the product .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used
Scientific Research Applications
(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Molecular Targets: Targets include enzymes such as carbonic anhydrase and other proteins involved in metabolic pathways.
Pathways Involved: The compound can modulate biochemical pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A parent compound with similar chemical properties but lacks the sulfonamide group.
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positioning, leading to distinct chemical behavior.
Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different heterocyclic rings.
Uniqueness
(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide is unique due to the combination of the triazole ring and the sulfonamide group, which imparts specific chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C4H8N4O2S |
---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
(3-methyltriazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C4H8N4O2S/c1-8-4(2-6-7-8)3-11(5,9)10/h2H,3H2,1H3,(H2,5,9,10) |
InChI Key |
TXCNZAYAMBWGEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)CS(=O)(=O)N |
Origin of Product |
United States |
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